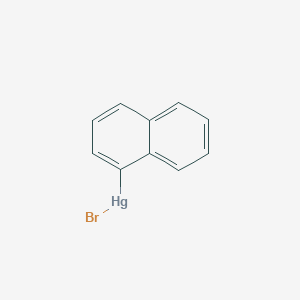
Bromo(naphthalen-1-yl)mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromo(naphthalen-1-yl)mercury is an organomercury compound that features a mercury atom bonded to a bromine atom and a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromo(naphthalen-1-yl)mercury can be synthesized through the reaction of 4-bromo-naphthalen-1-amine with mercuric acetate, followed by treatment with sodium chloride . This method involves the formation of an intermediate compound, which is then reacted with tellurium tetrabromide to yield the final product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Bromo(naphthalen-1-yl)mercury undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The mercury center can undergo oxidation and reduction, altering the oxidation state of the mercury atom.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include Grignard reagents, sodium chloride, and tellurium tetrabromide . These reactions typically occur under controlled laboratory conditions with specific temperature and pressure requirements.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with tellurium tetrabromide can yield aryltellurium compounds .
Scientific Research Applications
Bromo(naphthalen-1-yl)mercury has several scientific research applications, including:
Chemistry: Used in the synthesis of organometallic compounds and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications, although its toxicity limits its use.
Mechanism of Action
The mechanism of action of bromo(naphthalen-1-yl)mercury involves its interaction with molecular targets such as enzymes and cellular components. The compound’s effects are mediated through its ability to form covalent bonds with biological molecules, leading to alterations in their structure and function . The specific pathways involved depend on the context of its use and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to bromo(naphthalen-1-yl)mercury include other organomercury compounds such as:
- Phenylmercury acetate
- Methylmercury chloride
- Ethylmercury chloride
Uniqueness
This compound is unique due to the presence of the naphthalene ring, which imparts distinct chemical properties and reactivity compared to other organomercury compounds. This uniqueness makes it valuable for specific applications in scientific research and industrial processes .
Properties
CAS No. |
51724-96-0 |
|---|---|
Molecular Formula |
C10H7BrHg |
Molecular Weight |
407.66 g/mol |
IUPAC Name |
bromo(naphthalen-1-yl)mercury |
InChI |
InChI=1S/C10H7.BrH.Hg/c1-2-6-10-8-4-3-7-9(10)5-1;;/h1-7H;1H;/q;;+1/p-1 |
InChI Key |
BMBONPOIAVEKNF-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2[Hg]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















